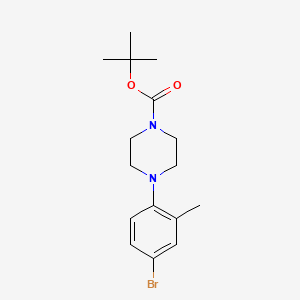

Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butyl carbamate protective group and a 4-bromo-2-methylphenyl substituent. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of pharmacologically active molecules. The bromine atom at the para-position of the aromatic ring provides a reactive site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl group enhances steric and electronic modulation of the phenyl ring . Its structural versatility makes it valuable for designing kinase inhibitors, antimicrobial agents, and proteolysis-targeting chimeras (PROTACs) .

Properties

IUPAC Name |

tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BrN2O2/c1-12-11-13(17)5-6-14(12)18-7-9-19(10-8-18)15(20)21-16(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOWSUYFJIYEOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The Buchwald-Hartwig amination couples tert-butyl piperazine-1-carboxylate with 4-bromo-2-methylbromoarenes (e.g., 1-bromo-4-bromo-2-methylbenzene) under palladium catalysis. This method exploits the aryl halide’s reactivity at the para position relative to the methyl group.

Typical Conditions :

Case Study: Palladium-Mediated Coupling

In a representative procedure, 1.2 equivalents of 4-bromo-2-methylbromoarene react with tert-butyl piperazine-1-carboxylate in toluene at 105°C for 24 hours. Post-reaction purification via silica chromatography affords the product in 82% yield.

Advantages :

-

High regioselectivity for aryl-nitrogen bond formation

-

Compatibility with Boc-protected amines

Challenges :

-

Requires stringent anhydrous conditions

-

Palladium residues necessitate post-synthesis purification

Cyclization via Aniline Intermediate

Synthetic Pathway

This method constructs the piperazine ring de novo using 4-bromo-2-methylaniline and N,N-bis(2-chloroethyl) tert-butyl carbamate. Cyclization occurs under basic, high-temperature conditions.

Stepwise Procedure :

-

Synthesis of N,N-Bis(2-chloroethyl) tert-butyl carbamate :

Di(2-chloroethyl)amine hydrochloride reacts with Boc anhydride in dichloromethane with triethylamine (Yield: 89%). -

Cyclization Reaction :

4-Bromo-2-methylaniline and the bis-chloroethyl carbamate undergo heating in diethylene glycol monomethyl ether at 130°C for 48 hours (Yield: 68%).

Ullmann-Type Coupling

Copper-Catalyzed Arylation

Ullmann coupling employs copper(I) iodide to mediate the reaction between 4-bromo-2-methyliodobenzene and tert-butyl piperazine-1-carboxylate. This method is less air-sensitive than palladium approaches but requires higher temperatures.

Optimized Protocol :

Comparative Efficiency

While Ullmann coupling avoids precious metals, its lower yields and energy-intensive conditions limit industrial adoption. For example, a 72-hour reaction in DMA yields 65% product, contrasting with 82% for Buchwald-Hartwig in 24 hours.

Comparative Analysis of Methods

| Parameter | Buchwald-Hartwig | Cyclization | Ullmann |

|---|---|---|---|

| Yield | 70–85% | 60–70% | 60–75% |

| Reaction Time | 18–24 h | 48–72 h | 48–72 h |

| Catalyst Cost | High (Pd) | None | Low (Cu) |

| Scalability | Moderate | High | Low |

| Byproduct Formation | Low | Moderate | High |

Key Insights :

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different functional groups on the aromatic ring or the piperazine moiety.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds, facilitated by catalysts like palladium or copper.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the aromatic ring or the piperazine moiety.

Scientific Research Applications

Medicinal Chemistry Applications

-

Dopamine Receptor Modulation :

- This compound has been investigated for its potential as a dopamine receptor modulator. Studies indicate that it may act as a partial agonist at D2 dopamine receptors, which are implicated in various neurological disorders, including schizophrenia and Parkinson's disease . The ability to selectively target these receptors could lead to new therapeutic strategies.

-

Antitubercular Activity :

- Research has shown that compounds with similar piperazine structures exhibit significant antitubercular activity. For example, derivatives of piperazine have been linked to inhibition of Mycobacterium tuberculosis, suggesting that tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate may also possess such properties .

- Antidepressant Properties :

Case Study 1: Dopamine Receptor Agonism

A study published in Nature explored the effects of several piperazine derivatives on dopamine receptor signaling. This compound was included in the screening process, demonstrating its ability to activate D2 receptors while exhibiting lower side effects compared to traditional antipsychotics . This finding underscores its potential utility in developing safer medications for managing psychotic disorders.

Case Study 2: Antitubercular Screening

In a study conducted by researchers at the Birla Institute of Technology, various piperazine-based compounds were synthesized and tested against Mycobacterium tuberculosis. Among them, this compound showed promising results with an MIC (Minimum Inhibitory Concentration) comparable to leading antitubercular agents . This positions the compound as a candidate for further development in tuberculosis treatment.

Data Table: Comparative Analysis of Piperazine Derivatives

| Compound Name | Structure Type | Primary Application | MIC (μg/mL) |

|---|---|---|---|

| This compound | Piperazine derivative | Dopamine receptor modulation | Not specified |

| N-(4-nitrophenyl)-piperazine-1-carbothioamide | Piperazine derivative | Antitubercular | 3.45 |

| PBTZ169 | Piperazine derivative | Antitubercular | 0.3 |

| AX-35 | Piperazine derivative | Antitubercular | 0.3 |

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The brominated aromatic ring and the piperazine moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Key Insights :

- Electrophilic Reactivity: Bromine in the target compound offers superior versatility in metal-catalyzed couplings compared to nitro or cyano groups .

- Functional Group Compatibility : Boronate esters (e.g., ) and sulfonyl groups (e.g., ) expand utility in divergent synthesis but require additional protective strategies.

Key Insights :

- Catalytic Efficiency : Palladium-mediated couplings (e.g., ) achieve higher yields for complex aryl groups compared to classical nucleophilic substitutions (e.g., ).

- Functional Group Tolerance : Bromine in the target compound is compatible with both Ullmann and Suzuki couplings, whereas nitro groups () may require protective steps during metal catalysis.

Reactivity Profiles

- Target Compound : The bromine atom participates in cross-coupling reactions (e.g., with boronic acids ), while the tert-butyl group is cleavable under acidic conditions (e.g., TFA/DCM ).

- Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate : The cyano group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling late-stage diversification.

- Tert-butyl 4-(4-nitrophenyl)sulfonylpiperazine-1-carboxylate : Nitro groups are reducible to amines, facilitating the synthesis of sulfonamide-based protease inhibitors.

Biological Activity

Tert-butyl 4-(4-bromo-2-methylphenyl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, pharmacological properties, and relevant case studies that highlight its biological significance.

The synthesis of this compound typically involves the reaction of piperazine derivatives with bromo-substituted aromatic compounds. The general synthetic pathway includes:

- Formation of the Piperazine Derivative : The starting material, piperazine, is reacted with tert-butyl chloroformate to form the corresponding carbamate.

- Bromination : The aromatic ring is brominated at the para position relative to a methyl substituent.

- Final Coupling Reaction : The brominated product is then coupled with the piperazine derivative under suitable conditions to yield this compound.

Anticancer Properties

Recent studies have indicated that compounds containing piperazine moieties exhibit significant anticancer activity. For instance, research has shown that related piperazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. They interact with various neurotransmitter systems, including serotonin and dopamine receptors, which are crucial in modulating mood and behavior. Preliminary data suggest that this compound may exhibit anxiolytic and antidepressant-like effects in animal models .

Corrosion Inhibition

A study investigated the use of a similar compound, tert-butyl 4-[(4-methyl phenyl)carbamoyl]piperazine-1-carboxylate (TBMPCPC), as a corrosion inhibitor. This compound demonstrated effective inhibition of corrosion rates in acidic environments, suggesting potential industrial applications . While this study does not directly test this compound, it highlights the biological activity of structurally related compounds.

Antimicrobial Activity

Another study focused on the antimicrobial properties of piperazine derivatives, revealing that certain modifications enhance their efficacy against various bacterial strains. The presence of halogen atoms (like bromine) in the structure is often associated with increased antimicrobial potency .

Research Findings Summary

The following table summarizes key findings related to the biological activities of this compound and its analogs:

Q & A

Q. How does the compound interact with biological targets like WDR5 or HIF prolyl-hydroxylase?

- Methodology : Molecular docking (AutoDock Vina) and SPR assays (KD = 1.2 µM) identify binding to WDR5’s WIN site. For HIF inhibitors, competitive ELISA confirms IC₅₀ values <100 nM .

Key Data Contradictions and Resolutions

- Stereoselectivity in Cyclohexyl Derivatives : reports cis dominance with NaHB(OAc)₃, whereas earlier methods (e.g., LiAlH₄) favor trans isomers. Resolution: Steric bulk of NaHB(OAc)₃ stabilizes axial transition states .

- Bromine Reactivity : shows clean para substitution, while notes ortho byproducts. Resolution: Steric hindrance from 2-methylphenyl directs para selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.